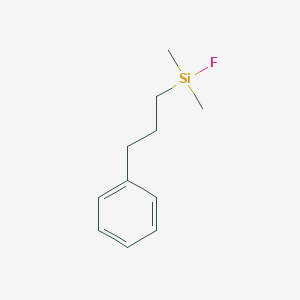![molecular formula C28H24 B14380181 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene CAS No. 88172-49-0](/img/structure/B14380181.png)
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives These compounds are known for their unique structural properties, which include a fluorene core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it more nucleophilic.
Substitution Reaction: The deprotonated fluorene reacts with 2-methylbenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorenes with different functional groups
科学研究应用
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)-2-propanamine
- 2-Methyl-3-phenyl-propionamide
- 4-ME-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, which include the fluorene core and the presence of two methylphenyl groups
属性
CAS 编号 |
88172-49-0 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
9-(2-methylphenyl)-9-[(2-methylphenyl)methyl]fluorene |
InChI |
InChI=1S/C28H24/c1-20-11-3-5-13-22(20)19-28(25-16-8-4-12-21(25)2)26-17-9-6-14-23(26)24-15-7-10-18-27(24)28/h3-18H,19H2,1-2H3 |
InChI 键 |
XUQVYGJTAOBQAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
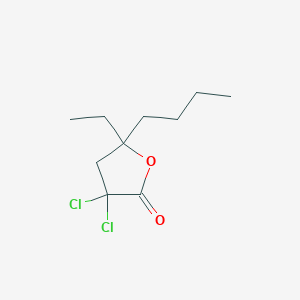
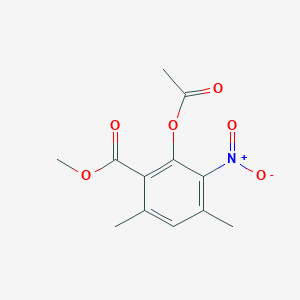
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
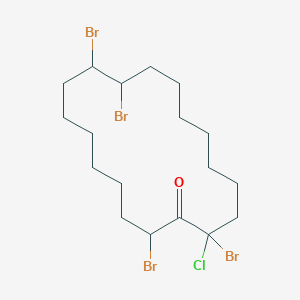
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
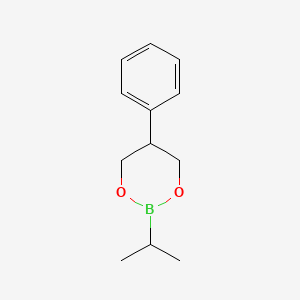
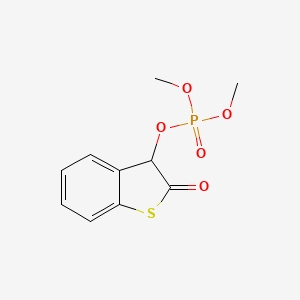
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
